4-(3-Tosyl-2-(tosylmethyl)propanoyl)benzoic acid 4-(3-Tosyl-2-(tosylmethyl)propanoyl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 124243-00-1
VCID: VC6038128
InChI: InChI=1S/C25H24O7S2/c1-17-3-11-22(12-4-17)33(29,30)15-21(16-34(31,32)23-13-5-18(2)6-14-23)24(26)19-7-9-20(10-8-19)25(27)28/h3-14,21H,15-16H2,1-2H3,(H,27,28)
SMILES: CC1=CC=C(C=C1)S(=O)(=O)CC(CS(=O)(=O)C2=CC=C(C=C2)C)C(=O)C3=CC=C(C=C3)C(=O)O
Molecular Formula: C25H24O7S2
Molecular Weight: 500.58

4-(3-Tosyl-2-(tosylmethyl)propanoyl)benzoic acid

CAS No.: 124243-00-1

Cat. No.: VC6038128

Molecular Formula: C25H24O7S2

Molecular Weight: 500.58

* For research use only. Not for human or veterinary use.

4-(3-Tosyl-2-(tosylmethyl)propanoyl)benzoic acid - 124243-00-1

Specification

CAS No. 124243-00-1
Molecular Formula C25H24O7S2
Molecular Weight 500.58
IUPAC Name 4-[3-(4-methylphenyl)sulfonyl-2-[(4-methylphenyl)sulfonylmethyl]propanoyl]benzoic acid
Standard InChI InChI=1S/C25H24O7S2/c1-17-3-11-22(12-4-17)33(29,30)15-21(16-34(31,32)23-13-5-18(2)6-14-23)24(26)19-7-9-20(10-8-19)25(27)28/h3-14,21H,15-16H2,1-2H3,(H,27,28)
Standard InChI Key HGOBHXGITKMPPL-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)CC(CS(=O)(=O)C2=CC=C(C=C2)C)C(=O)C3=CC=C(C=C3)C(=O)O

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s IUPAC name, 4-[3-(4-methylphenyl)sulfonyl-2-[(4-methylphenyl)sulfonylmethyl]propanoyl]benzoic acid, reflects its three-dimensional structure . Key features include:

  • Benzoic acid backbone: Provides a carboxylic acid group (-COOH) for further derivatization, such as esterification or amidation .

  • Propanoyl bridge: Connects the aromatic rings while hosting two sulfonate groups.

  • Tosyl (p-toluenesulfonyl) groups: Electron-withdrawing sulfonate moieties that act as protecting groups for hydroxyl or amine functionalities during synthetic procedures .

The molecule’s geometry, confirmed by PubChem’s 3D conformer model, reveals a sterically crowded core due to the two bulky tosylmethyl substituents . This steric hindrance influences reactivity, often directing reactions to specific sites.

Spectroscopic and Computational Data

  • XLogP3-AA: 3.7, indicating moderate lipophilicity suitable for organic solvent-based reactions .

  • Hydrogen bonding: One donor (carboxylic acid) and seven acceptor sites (sulfonyl oxygens, carbonyl groups) .

  • Rotatable bonds: Nine, enabling conformational flexibility despite steric constraints .

Synthetic Utility and Reactivity

Role in Multi-Step Synthesis

The compound’s design facilitates its use as a chemoselective protecting group and nucleophilic substitution precursor:

  • Tosyl group stability: Resists acidic and basic conditions, allowing orthogonal deprotection strategies .

  • Chloride derivative: The acid chloride form (CAS: 124243-01-2) enhances electrophilicity for acylations .

Table 1: Key Functional Groups and Reactivity

Functional GroupRole in SynthesisExample Reaction
Benzoic acid (-COOH)Carboxylic acid derivatizationEsterification with alcohols
Tosyl (-SO₂C₆H₄CH₃)Hydroxyl/amine protectionSulfonylation of alcohols
Propanoyl linkerSpatial separation of substituentsCross-coupling reactions

Pharmaceutical Applications

The compound’s utility in drug development is evidenced by:

  • NSAID precursor: Benzoic acid derivatives are precursors to nonsteroidal anti-inflammatory drugs (e.g., aspirin analogs) .

  • PEG linker synthesis: AxisPharm’s catalog highlights its use in creating polyethylene glycol (PEG) conjugates for drug delivery .

Mass (mg)Volume for 1 mM (mL)Volume for 5 mM (mL)Volume for 10 mM (mL)
11.99770.39950.1998
59.98841.99770.9988
1019.97683.99541.9977

Future Directions and Research Gaps

While the compound’s synthetic utility is well-established, unresolved questions include:

  • Catalytic applications: Potential as a ligand in asymmetric catalysis remains unexplored.

  • Biological activity: No studies examine its direct pharmacological effects, likely due to its role as an intermediate.

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